4-Bromo-3-chloro-2-fluorobenzonitrile

Overview

Description

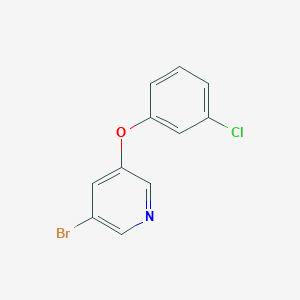

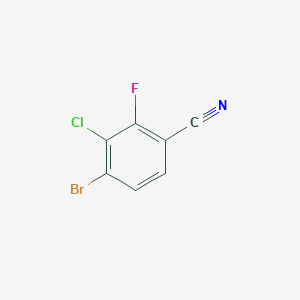

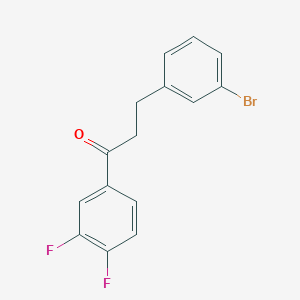

4-Bromo-3-chloro-2-fluorobenzonitrile is a derivative of benzonitrile with bromide, chloride, and fluoride functional groups . It is used as an intermediate in the production of OLEDs, pharmaceuticals, electronics, and chemical products .

Synthesis Analysis

The synthesis of 4-Bromo-3-chloro-2-fluorobenzonitrile involves several steps. One method involves a Stille coupling reaction followed by the conversion of nitrile to amidine using lithium bis(trimethylsilyl)amide . Another method involves the electrophilic substitution of bromine on the benzene ring, followed by the substitution of the fluorine atom with a bromine atom .Molecular Structure Analysis

The empirical formula of 4-Bromo-3-chloro-2-fluorobenzonitrile is C7H2BrClFN . The SMILES string representation is Fc1cc(Br)ccc1C#N .Chemical Reactions Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile can undergo palladium-catalysed cross-coupling reactions . In both solution and the solid phase, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .Physical And Chemical Properties Analysis

4-Bromo-3-chloro-2-fluorobenzonitrile is a white or off-white crystalline solid . It is soluble in organic solvents such as methanol, ethanol, and dichloromethane but insoluble in water . The compound has a density of 1.67 g/cm3 and a boiling point of 231 °C .Scientific Research Applications

Organic Synthesis

4-Bromo-3-chloro-2-fluorobenzonitrile: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex molecules. It’s particularly useful in the synthesis of heterocycles, which are rings containing at least one atom other than carbon. These heterocycles are prevalent in many pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is instrumental in the development of new drugs. It can be used to create molecules with potential anticancer, antifungal, and antiviral properties. Its ability to undergo various chemical reactions makes it an essential component for medicinal chemists exploring novel treatments .

Material Science

4-Bromo-3-chloro-2-fluorobenzonitrile: plays a role in material science as an intermediate for the synthesis of organic compounds used in electronic devices. For instance, it can be used to create organic light-emitting diode (OLED) intermediates, contributing to the advancement of display technology .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material when developing new analytical methods. Its well-defined structure and properties allow for accurate calibration and testing of analytical instruments .

Mechanism of Action

Target of Action

It is known that this compound is used as a pharmaceutical and electronic intermediate . It is also used in the synthesis of heterocycles and liquid crystals .

Mode of Action

It is known that a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts .

Biochemical Pathways

Under aqueous acidic conditions, the aryloxime adducts formed by the compound underwent cyclization to give the corresponding ketones .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

It is known that the compound is used in the synthesis of heterocycles and liquid crystals , suggesting that it may have a role in the formation of these structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3-chloro-2-fluorobenzonitrile. For instance, it is recommended that the compound be stored in a cool, dry, and well-ventilated place . This suggests that exposure to heat, moisture, or poor ventilation could potentially affect the compound’s stability and efficacy.

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P338 + P351) .

properties

IUPAC Name |

4-bromo-3-chloro-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClFN/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFMVBRXNPGOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679212 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-chloro-2-fluorobenzonitrile | |

CAS RN |

1160574-68-4 | |

| Record name | 4-Bromo-3-chloro-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B1373715.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)

![4-[(thiophen-2-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1373723.png)